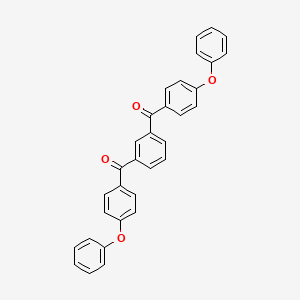

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Cat. No. B3052390

Key on ui cas rn:

40912-23-0

M. Wt: 470.5 g/mol

InChI Key: GRKPTIWJWCQZBA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05145899

Procedure details

Into a 2 liter flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet and outlet, were charged 210 g (1.2338 moles) of diphenyl ether, 83.9 g (0.4132 moles) of isophthaloyl chloride, and 970 ml of methylene chloride. The solution was cooled to -5° C. by means of and acetone ice bath and then aluminum chloride (240 g, 1.8005 mole) was added in six 40 g portions. The temperature rose slightly during the addition of aluminum chloride and after the final addition the temperature was stabilized and held at 0° C. for thirty minutes. The solution was subsequently warmed to room temperature and held there for 1 hour. Afterwards, the solution was very slowly poured into agitated chilled demineralized water to deactivate the aluminum chloride (maximum water temperature reached was 28° C.). After stirring for 10 minutes, stirring was stopped and the very acidic upper layer was decanted off. The organic layer was subsequently washed several times with fresh dimeneralized water to remove the acid and filtered to remove solid impurities, e.g., elemental aluminum). Afterwards, methanol was slowly added to the organic layer (about 1/1 on a volume basis) with stirring and the product precipitated as short, white needles. Further purification was undertaken by slurrying 3X in isopropanol followed by filtration and drying. The short needles gave a DSC melting point (20° C./min) of 124° C.

[Compound]

Name

six

Quantity

40 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](Cl)(=[O:24])[C:15]1[CH:23]=[CH:22][CH:21]=[C:17]([C:18](Cl)=[O:19])[CH:16]=1.C(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>O>[O:7]([C:1]1[CH:2]=[CH:3][C:4]([C:14]([C:15]2[CH:23]=[CH:22][CH:21]=[C:17]([C:18](=[O:19])[C:11]3[CH:12]=[CH:13][C:8]([O:7][C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)=[CH:9][CH:10]=3)[CH:16]=2)=[O:24])=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

210 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

83.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

970 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

240 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

[Compound]

|

Name

|

six

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

into agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 2 liter flask equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the final addition the temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at 0° C. for thirty minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was subsequently warmed to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Afterwards, the solution was very slowly poured

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 10 minutes

|

|

Duration

|

10 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the very acidic upper layer was decanted off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove solid impurities, e.g., elemental aluminum)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Afterwards, methanol was slowly added to the organic layer (about 1/1 on a volume basis)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product precipitated as short, white needles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Further purification

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The short needles gave a DSC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

point (20° C./min) of 124° C.

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

O(C1=CC=CC=C1)C1=CC=C(C(=O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)OC2=CC=CC=C2)=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |